molecular formula C15H15N5O2 B2742879 N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034243-44-0

N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Numéro de catalogue: B2742879
Numéro CAS: 2034243-44-0
Poids moléculaire: 297.318
Clé InChI: OLWFRGGKCFJJFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 5-position and a 4-ethoxyphenylamino group at the 4-position. The 1,2,4-oxadiazole ring is a heterocyclic motif known for metabolic stability and hydrogen-bonding capabilities, often employed in medicinal chemistry to optimize pharmacokinetic properties .

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-3-21-12-6-4-11(5-7-12)19-14-13(8-16-9-17-14)15-18-10(2)20-22-15/h4-9H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFRGGKCFJJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethoxyphenyl group and a 1,2,4-oxadiazole moiety. The chemical structure can be represented as follows:

PropertyValue
Molecular Weight 306.36 g/mol
Molecular Formula C14H16N4O2
LogP 2.9949
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 10

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activity. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various cancer cell lines. In particular, N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been evaluated for its cytotoxic effects against human cancer cell lines.

A study reported that compounds with similar structures exhibited IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel . This suggests that N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine may possess comparable or superior activity.

Antimicrobial Activity

The presence of the oxadiazole moiety is crucial for antimicrobial properties. Compounds with this functional group have demonstrated effectiveness against various bacterial strains. For example, studies indicated that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Antiparasitic Effects

Research has also highlighted the antiparasitic potential of oxadiazole derivatives. Compounds similar to N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown effectiveness against Leishmania infantum, a parasite responsible for visceral leishmaniasis. The insertion of specific substituents in the oxadiazole ring has been linked to enhanced leishmanicidal activity .

The biological activity of N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with oxadiazole derivatives:

  • Study on Anticancer Activity : A derivative with an oxadiazole core showed significant growth inhibition in multiple cancer cell lines with an IC50 value as low as 25 nM against gastric cancer cells .
  • Antimicrobial Evaluation : A comparative study demonstrated that oxadiazole derivatives had MIC values significantly lower than traditional antibiotics like ciprofloxacin .
  • Antiparasitic Activity : Research indicated that modifications in the oxadiazole structure could enhance activity against Leishmania species, making it a potential candidate for further development in antiparasitic therapies .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine moieties. The compound N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action:
    • The oxadiazole ring is known to interact with biological targets involved in cancer cell proliferation and survival pathways. It may act by inducing apoptosis or inhibiting cell cycle progression.
  • Case Studies:
    • A study demonstrated that derivatives similar to N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% .

Synthesis and Characterization

The synthesis of N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step reactions that include:

  • Formation of the Oxadiazole Ring:
    • The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazones or amidoximes with appropriate carbonyl compounds.
  • Pyrimidine Synthesis:
    • The pyrimidine core is often constructed using condensation reactions between suitable amines and carbonyl compounds under acidic or basic conditions.
  • Final Coupling:
    • The final compound is obtained by coupling the oxadiazole derivative with the pyrimidine structure through nucleophilic substitution or coupling reactions.

In addition to anticancer activity, compounds similar to N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have been investigated for other biological activities:

  • Antimicrobial Properties:
    • Some derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects:
    • Research suggests that certain oxadiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent variations, physicochemical properties, and reported bioactivity:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Predicted LogP Biological Activity (Reported) References
N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (Target) R₁ = 4-ethoxyphenyl, R₂ = CH₃ ~325.36 ~2.8 (est.) Not reported; inferred antimicrobial
N-(2-chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine R₁ = 2-chlorobenzyl ~331.78 ~3.1 Antibacterial (hypothetical)
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine R₁ = 2-fluorophenyl, R₂ = CH₃ ~458.49 ~3.5 Antibacterial, antifungal
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Quinoline core with oxadiazole ~465.56 ~4.0 Neurokinin-1 receptor antagonist (INN)
Key Observations:
  • Substituent Effects :

    • Ethoxy vs. Halogens : The 4-ethoxyphenyl group in the target compound likely enhances solubility in organic phases compared to chlorobenzyl (Cl) or fluorophenyl (F) analogs due to increased electron-donating capacity and steric bulk .
    • Oxadiazole Positioning : The 1,2,4-oxadiazole ring in the target compound may stabilize intermolecular interactions (e.g., hydrogen bonding) similar to its role in navacaprant, where it contributes to receptor binding .
  • Biological Activity :

    • Pyrimidine derivatives with oxadiazole substituents (e.g., ) often exhibit antimicrobial activity, suggesting the target compound may share this profile .
    • Navacaprant’s neurokinin-1 antagonism highlights the versatility of oxadiazole-containing scaffolds in diverse therapeutic targets .

Physicochemical and Crystallographic Insights

  • LogP Trends : The ethoxy group (LogP ~1.0) increases lipophilicity compared to methoxy (~0.7) but remains less lipophilic than chlorobenzyl (~2.0). This balance may optimize blood-brain barrier penetration or tissue distribution .
  • Crystal Packing: In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine, intramolecular N–H⋯N hydrogen bonding stabilizes the pyrimidine ring conformation, a feature likely conserved in the target compound .

Q & A

Basic Research: What synthetic methodologies are recommended for preparing N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?

Answer:
The compound is typically synthesized via a multi-step route involving:

Core Pyrimidine Formation : Condensation of 4-ethoxyaniline with a substituted pyrimidine precursor (e.g., 5-chloropyrimidin-4-amine) under Buchwald-Hartwig amination conditions .

Oxadiazole Ring Construction : Cyclization of a thioamide intermediate with hydroxylamine or via [3+2] cycloaddition using nitrile oxides .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) .
Key Validation : Confirm via 1H^1 \text{H}/13C^{13} \text{C} NMR (amide NH ~8.5 ppm, oxadiazole C=O absence) and HRMS (exact mass ±2 ppm) .

Basic Research: How is structural characterization performed for this compound?

Answer:

  • X-ray Crystallography : Resolve molecular conformation using SHELXL (e.g., dihedral angles between pyrimidine, ethoxyphenyl, and oxadiazole groups; intramolecular H-bonds) .
  • Spectroscopy :
    • 1H^1 \text{H} NMR: Ethoxy group protons as a quartet at ~1.4 ppm (CH3_3) and ~4.0 ppm (OCH2_2) .
    • IR: Absence of C=O (1670–1750 cm1^{-1}) confirms oxadiazole formation .

Basic Research: What bioactivity screening protocols are applicable?

Answer:

  • Insecticidal/Fungicidal Assays :
    • Mythimna separata: LC50_{50} determination via leaf-dip method (3.57–4.22 mg/L for analogs) .
    • Pseudoperonospora cubensis: EC50_{50} using spore germination inhibition (24.94–30.79 mg/L) .
  • Enzymatic Assays :
    • AChE Inhibition: Measure activity via Ellman’s method (0.184–0.215 U/mg prot for related compounds) .

Advanced Research: How to address regioselectivity challenges during oxadiazole synthesis?

Answer:

  • Computational Guidance : Use DFT (B3LYP/6-31G*) to predict thermodynamic stability of 1,2,4- vs. 1,3,4-oxadiazole isomers .
  • Experimental Optimization :
    • Cyclization Temperature : 120°C with PCl5_5 favors 1,2,4-oxadiazole formation .
    • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) to prevent competing side reactions .

Advanced Research: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with AChE (PDB: 1ACJ) or aurora kinase (PDB: 4N3K) models. Focus on:
    • Key Interactions : Oxadiazole’s N–O dipole with catalytic serine (AChE) or hinge region (aurora kinase) .
    • Validation : Compare docking scores (<−9.0 kcal/mol) with experimental IC50_{50} .
  • MD Simulations : GROMACS with AMBER force field to assess binding stability (RMSD <2 Å over 50 ns) .

Advanced Research: How to resolve contradictions in bioactivity data across species?

Answer:

  • Species-Specific Metabolism : Test stability in S9 liver fractions (rat vs. human) to identify detoxification pathways .
  • Target Conservation Analysis : Align AChE sequences (Clustal Omega) to assess binding site variability .
  • Dose-Response Refinement : Use Hill slope analysis to differentiate on-target vs. off-target effects .

Advanced Research: What strategies improve pharmacokinetic properties?

Answer:

  • Solubility Enhancement : Introduce polar substituents (e.g., -SO2_2CH3_3) on the ethoxyphenyl ring (logP reduction from 3.2 to 2.1) .
  • Metabolic Stability : Replace labile ethoxy group with trifluoromethoxy (t1/2_{1/2} increase from 2.1 to 6.8 h in microsomes) .

Advanced Research: How to handle disorder in crystallographic data?

Answer:

  • SHELXL Refinement : Use PART commands to model disordered ethoxyphenyl/oxadiazole moieties. Apply ISOR/SADI restraints .
  • Validation Metrics : Ensure R1_1 <0.05 and wR2_2 <0.15 for high-resolution (<1.0 Å) datasets .

Advanced Research: How to establish structure-activity relationships (SAR)?

Answer:

  • Electron-Withdrawing Groups : 3-Methyl-1,2,4-oxadiazole improves insecticidal activity (LC50_{50} 3.57 mg/L) vs. 5-trifluoromethyl (LC50_{50} 4.22 mg/L) .
  • Aurora Kinase Inhibition : Para-substituents on aniline (e.g., -SO2_2CH3_3) enhance potency (Ki_i <10 nM) .

Advanced Research: How to assess hydrolytic stability of the oxadiazole ring?

Answer:

  • Forced Degradation Studies : Expose to pH 1.2 (HCl) and pH 9.0 (NaOH) at 40°C. Monitor via HPLC-MS:
    • Degradation Products : Pyrimidin-4-amine and carboxylic acid fragments .
  • Activation Energy Calculation : Use Arrhenius plots (k = 0.012 h1^{-1} at pH 7.4) to predict shelf-life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.